CID 16211965

Description

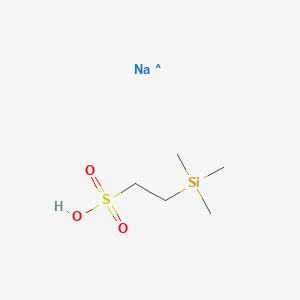

Figure 1 from highlights its chemical structure, GC-MS profile, and content distribution during vacuum distillation of a related essential oil (CIEO).

Properties

Molecular Formula |

C5H14NaO3SSi |

|---|---|

Molecular Weight |

205.31 g/mol |

InChI |

InChI=1S/C5H14O3SSi.Na/c1-10(2,3)5-4-9(6,7)8;/h4-5H2,1-3H3,(H,6,7,8); |

InChI Key |

SXAPEPOAYMRIEG-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethanesulfonic acid sodium salt typically involves the reaction of trimethylsilyl chloride with ethanesulfonic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the release of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 2-(Trimethylsilyl)ethanesulfonic acid sodium salt may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethanesulfonic acid sodium salt can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation and Reduction: The sulfonic acid moiety can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silylated derivatives, while oxidation reactions can produce sulfonic acid derivatives .

Scientific Research Applications

2-(Trimethylsilyl)ethanesulfonic acid sodium salt is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethanesulfonic acid sodium salt involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of new chemical bonds, and protect sensitive functional groups during chemical reactions . The sulfonic acid moiety can participate in acid-base reactions, further enhancing the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While CID 16211965 lacks explicit comparative data, its analogs and derivatives from other studies provide a framework for discussion. Below is a comparative analysis with compounds of similar structural or functional relevance:

Table 1: Key Properties of CID 16211965 and Analogs

Key Observations :

Structural Diversity: CID 16211965 is associated with cyclic ethers (e.g., in CIEO fractions), whereas oscillatoxins (CIDs 101283546, 185389) are macrocyclic lactones with marine origins .

Functional Properties :

- Unlike CID 16211965, oscillatoxin derivatives exhibit cytotoxicity, and colchicine targets microtubules .

- Synthetic analogs like CAS 96551-22-3 (CID 11075767) show distinct pharmacokinetic profiles, such as CYP inhibition and high bioavailability .

Analytical Detection :

- CID 16211965 was quantified via GC-MS (retention time and spectral data in Figure 1), similar to methods used for brominated aromatics (e.g., CAS 1761-61-1) .

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for studies involving CID 16211965?

- Methodological Guidance : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Ensure clarity, specificity, and alignment with gaps in existing literature . Avoid yes/no questions; instead, focus on analytical inquiries (e.g., How does the molecular structure of CID 16211965 influence its reactivity under varying pH conditions?). Refine questions iteratively to ensure they address both theoretical and practical implications .

Q. What experimental design considerations are critical for ensuring reproducibility in studies on CID 16211965?

- Methodological Guidance :

- Materials and Methods : Document synthesis protocols, reagent purity, and instrumentation parameters (e.g., NMR settings, HPLC conditions) in detail. Include batch numbers and supplier information .

- Controls and Replicates : Use positive/negative controls and triplicate experiments to minimize variability .

- Data Transparency : Report raw data, statistical analyses, and software versions (e.g., Gaussian for computational modeling). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers conduct a comprehensive literature review to identify gaps related to CID 16211965?

- Methodological Guidance :

- Systematic Searches : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., CID 16211965, synthesis, bioactivity). Track citations of seminal papers via Google Scholar .

- Gap Analysis : Compare findings across studies to identify inconsistencies (e.g., conflicting solubility data) or underexplored areas (e.g., environmental toxicity). Use tools like VOSviewer for bibliometric mapping .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in data related to CID 16211965’s properties?

- Methodological Guidance :

- Triangulation : Combine spectroscopic (e.g., IR, MS), computational (e.g., DFT calculations), and empirical data to validate results .

- Sensitivity Analysis : Test how experimental variables (e.g., temperature, solvent polarity) affect outcomes. Use statistical models (e.g., ANOVA) to quantify uncertainty .

- Iterative Replication : Reproduce conflicting experiments under standardized conditions, documenting deviations meticulously .

Q. How should mixed-methods research be structured to investigate both quantitative and qualitative aspects of CID 16211965?

- Methodological Guidance :

- Integration Strategy : Pair quantitative assays (e.g., kinetic studies) with qualitative data (e.g., researcher observations during synthesis). Use a convergent design, where both datasets are analyzed separately and then merged .

- Ethnographic Techniques : Record procedural challenges (e.g., crystallization difficulties) to contextualize quantitative results. Code qualitative data using NVivo for thematic analysis .

Q. What strategies ensure data reliability and validity in spectroscopic analysis of CID 16211965?

- Methodological Guidance :

- Calibration Protocols : Regularly calibrate instruments using certified reference materials. For novel compounds, provide full characterization (e.g., HRMS, elemental analysis) .

- Blind Analysis : Have independent researchers interpret spectra to reduce bias. Cross-validate results with alternative techniques (e.g., XRD for crystallinity) .

Data Analysis and Interpretation

Q. How can researchers optimize computational modeling parameters for CID 16211965 to align with experimental findings?

- Methodological Guidance :

- Parameterization : Use experimentally derived bond lengths and angles as input for molecular dynamics simulations. Validate force fields against empirical data .

- Error Mapping : Compare computational predictions (e.g., Gibbs free energy) with lab results. Adjust basis sets or solvation models iteratively .

Q. What ethical and practical considerations apply when sourcing or synthesizing CID 16211965 for academic research?

- Methodological Guidance :

- Ethical Compliance : Obtain institutional approval for hazardous synthesis protocols. Adhere to safety guidelines (e.g., fume hood use, waste disposal) .

- Sourcing Transparency : Disclose suppliers and synthesis routes in publications. For novel derivatives, provide detailed synthetic pathways .

Additional Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.